2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of multiple functional groups, such as the methoxy group, pyrazole ring, and pyridine ring, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to targetNicotinamide phosphoribosyltransferase (NAMPT) , which catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Biochemical Pathways
Given its potential target, it may affect theNAD+ salvage pathway , which plays a crucial role in cellular metabolism and aging processes .
Pharmacokinetics
It is soluble in dmso at a concentration of ≥ 100 mg/ml (18741 mM), but insoluble in water .
Result of Action
Given its potential target, it may modulate cellular metabolism and aging processes by affecting the nad+ salvage pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Pyridine Ring Formation: The pyridine ring is often constructed via cyclization reactions involving appropriate precursors such as β-ketoesters or β-diketones.
Coupling Reactions: The pyrazole and pyridine rings are then coupled using cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the desired intermediate.
Nicotinamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a modulator of biological pathways.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for treating various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: A compound with a similar pyrazole and pyridine structure, known for its role as a NAMPT activator.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and are known for their diverse biological activities.
Uniqueness
What sets 2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide apart is its specific combination of functional groups and its potential for targeted biological interactions. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-15(7-9-21-22)14-6-5-12(10-19-14)11-20-16(23)13-4-3-8-18-17(13)24-2/h3-10H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJQTHYBOVTKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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